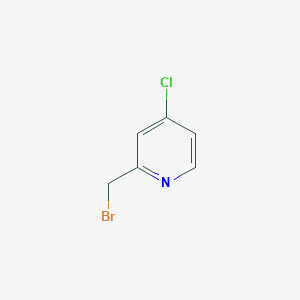

2-(Bromomethyl)-4-chloropyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)-4-chloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClN/c7-4-6-3-5(8)1-2-9-6/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLSNQEHWJXTBDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Cl)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00621835 | |

| Record name | 2-(Bromomethyl)-4-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856850-18-5 | |

| Record name | 2-(Bromomethyl)-4-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 2-(Bromomethyl)-4-chloropyridine

Abstract: This technical guide provides a comprehensive analysis of 2-(Bromomethyl)-4-chloropyridine, a pivotal heterocyclic building block for researchers, scientists, and professionals in drug development and agrochemical synthesis. The document elucidates the compound's core physicochemical properties, details a robust synthetic pathway with mechanistic insights, and explores its dual reactivity profile, focusing on nucleophilic substitutions at the bromomethyl group and the chloro-substituted aromatic carbon. Detailed experimental protocols, spectroscopic characterization data, and critical safety information are presented to equip the reader with the practical and theoretical knowledge required for its effective application in advanced organic synthesis.

Introduction and Strategic Importance

This compound is a bifunctional pyridine derivative of significant interest in medicinal and materials chemistry. Its strategic value stems from the presence of two distinct and orthogonally reactive halogenated sites: a highly reactive "benzylic-type" bromomethyl group at the 2-position and a moderately reactive chlorine atom at the 4-position of the electron-deficient pyridine ring. This unique structural arrangement allows for sequential and selective functionalization, making it an invaluable intermediate for constructing complex molecular architectures.

In drug discovery, the pyridine scaffold is a common motif in biologically active molecules, and the ability to introduce diverse substituents via the reactive handles of this compound is crucial for optimizing the potency, selectivity, and pharmacokinetic profiles of novel therapeutic agents.[1][2] This guide serves as a technical resource, offering field-proven insights into the synthesis, reactivity, and application of this versatile chemical intermediate.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's properties is fundamental to its successful application. The key data for this compound are summarized below.

Core Chemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 136188-37-5 | N/A |

| Molecular Formula | C₆H₅BrClN | [3] |

| Molecular Weight | 206.47 g/mol | [3] |

| Appearance | Yellow to brown liquid or solid | [3] |

| Storage | Store at room temperature or refrigerated | [3] |

Predicted Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of the compound after synthesis or before use. Based on its structure and data from analogous compounds, the following spectral characteristics are expected.[4][5]

| Spectroscopy | Expected Characteristics |

| ¹H NMR | Singlet, ~4.6 ppm (2H, -CH₂Br)Doublet, ~7.4 ppm (1H, H-5)Singlet/Doublet, ~7.6 ppm (1H, H-3)Doublet, ~8.4 ppm (1H, H-6) |

| ¹³C NMR | ~32 ppm (-CH₂Br)~122-155 ppm (Aromatic Carbons) |

| Mass Spec (EI) | Molecular ion (M⁺) cluster at m/z 205/207/209 due to ¹H, ¹²C, ⁷⁹Br/⁸¹Br, ³⁵Cl/³⁷Cl isotopes. Key fragments include [M-Br]⁺ and [M-CH₂Br]⁺. |

| Infrared (IR) | ~3050-3100 cm⁻¹ (Aromatic C-H stretch)~2950 cm⁻¹ (Aliphatic C-H stretch)~1580, 1470 cm⁻¹ (C=C, C=N ring stretch)~1250 cm⁻¹ (C-N stretch)~600-800 cm⁻¹ (C-Cl, C-Br stretch) |

Synthesis Pathway: Radical Bromination

The most direct and efficient synthesis of this compound involves the selective radical bromination of the corresponding methyl precursor, 4-chloro-2-methylpyridine. This transformation is a classic example of a Wohl-Ziegler reaction.

Mechanistic Rationale

The reaction proceeds via a free-radical chain mechanism. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, decomposes upon heating to generate initial radicals. These radicals abstract a bromine atom from N-Bromosuccinimide (NBS) to create a bromine radical (Br•). The bromine radical then selectively abstracts a hydrogen atom from the methyl group of 4-chloro-2-methylpyridine. This selectivity is driven by the formation of a resonance-stabilized benzylic-type radical, which is significantly more stable than a radical formed on the aromatic ring. This radical then reacts with another molecule of NBS to yield the final product and a succinimidyl radical, which propagates the chain. Carbon tetrachloride (CCl₄) is a traditional solvent as it is inert to the radical conditions.

Detailed Experimental Protocol

Materials:

-

4-chloro-2-methylpyridine (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.1 eq)

-

Azobisisobutyronitrile (AIBN) (0.05 eq)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-chloro-2-methylpyridine and anhydrous CCl₄.

-

Add NBS and AIBN to the solution.

-

Heat the reaction mixture to reflux (approx. 77°C) under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours. Note: Succinimide, a byproduct, will float to the top as a white solid upon completion.

-

Cool the reaction mixture to room temperature and filter off the succinimide.

-

Wash the filtrate sequentially with saturated aqueous NaHCO₃, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the residue by flash column chromatography on silica gel or vacuum distillation to obtain pure this compound.

Core Reactivity and Synthetic Applications

The synthetic versatility of this compound lies in the differential reactivity of its two halogenated positions. The bromomethyl group is highly susceptible to nucleophilic attack, while the chloro group on the aromatic ring is activated for nucleophilic aromatic substitution under more forcing conditions.

The Bromomethyl Group: A Potent SN2 Electrophile

The primary mode of reactivity involves the bromomethyl group. This site acts as a potent electrophile in bimolecular nucleophilic substitution (Sₙ2) reactions.[6][7] The C-Br bond is polarized and weakened by the adjacent electron-withdrawing pyridine ring, facilitating the displacement of the bromide leaving group by a wide range of nucleophiles.[6] This reaction is typically fast, high-yielding, and occurs under mild conditions, allowing for the selective introduction of nitrogen, oxygen, sulfur, and carbon nucleophiles.

Causality in Experimental Design: Polar aprotic solvents like DMF or acetonitrile are preferred for these Sₙ2 reactions. They effectively solvate the counter-ion of the nucleophilic salt (e.g., Na⁺) but do not strongly solvate the nucleophile itself, thereby increasing its effective nucleophilicity and accelerating the reaction rate.

Representative Protocol: Synthesis of 2-(Azidomethyl)-4-chloropyridine

-

Dissolve this compound (1.0 eq) in anhydrous DMF.

-

Add sodium azide (NaN₃) (1.2 eq) to the solution.

-

Stir the mixture at room temperature for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the product, which can be used directly or purified by chromatography. The azide can then be readily reduced to a primary amine, serving as a versatile synthetic handle.

The 4-Chloro Group: Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 4-position is activated towards nucleophilic aromatic substitution (SₙAr).[8][9][10] The electron-withdrawing nature of the pyridine nitrogen atom delocalizes negative charge, stabilizing the anionic intermediate (Meisenheimer complex) formed upon nucleophilic attack at the C-4 position.[9][10]

This reaction typically requires stronger nucleophiles and/or higher temperatures than the Sₙ2 reaction at the bromomethyl site. This difference in reactivity allows for a stepwise functionalization strategy: first, a soft nucleophile reacts at the bromomethyl group under mild conditions, followed by a second, stronger nucleophile reacting at the chloro position under heating.

Safety, Handling, and Storage

As a reactive halogenated compound, this compound must be handled with appropriate caution. Based on data for analogous compounds, it should be considered toxic and corrosive.[11][12]

-

Hazard Classification: Likely acute toxicity (oral, dermal), skin corrosion/irritation, serious eye damage, and respiratory irritation. It is also expected to be a lachrymator (tear-producing agent).

-

Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat.[11]

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors.[11] Keep away from strong bases, oxidizing agents, and moisture.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere.[11]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[11]

Conclusion

This compound is a high-value synthetic intermediate that offers chemists a reliable platform for molecular construction. Its well-defined and differential reactivity allows for controlled, sequential introduction of functional groups, a critical capability in the iterative process of drug design and the synthesis of complex organic materials. By understanding its synthesis, reactivity, and handling requirements as detailed in this guide, researchers can confidently and safely leverage this potent building block to advance their scientific objectives.

References

- BenchChem. (n.d.). 2-Bromo-4-(chloromethyl)pyridine | 864460-68-4.

- BenchChem. (n.d.). A Comparative Guide to the Reactivity of 2-Bromo-4-methylpyridine and 2-Chloro-4.

- ChemicalBook. (n.d.). 2-Chloro-4-bromopyridine synthesis.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties of 2-Bromo-4-chloropyridine. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.

- BenchChem. (n.d.). The Synthesis of 2-Bromo-4-methylpyridine: A Technical Guide to Key Intermediates.

- Fisher Scientific. (2010). SAFETY DATA SHEET.

- Sigma-Aldrich. (n.d.). 2-Bromo-4-chloropyridine 95 22918-01-0.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET.

- Thermo Fisher Scientific. (2009). SAFETY DATA SHEET.

- PubChem. (n.d.). 2,6-Bis(bromomethyl)-4-chloropyridine.

-

National Center for Biotechnology Information. (n.d.). 2-Bromo-4-chloropyridine. PubChem Compound Database. Retrieved from [Link].

- MySkinRecipes. (n.d.). 4-(BROMOMETHYL)-2-CHLOROPYRIDINE.

- TCI Chemicals. (2025). SAFETY DATA SHEET.

- BenchChem. (n.d.). Spectroscopic Analysis of 2-Bromo-4-methylpyridine: A Technical Guide.

- Google Patents. (n.d.). CN104974082A - Preparation method of 2-methyl-4-bromopyridine.

- BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Substitution Reactions Using 2-(Bromomethyl)-4-chlorothiophene.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advanced Organic Synthesis: Leveraging 3-Bromo-4-chloropyridine. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.

- Chemistry Stack Exchange. (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?.

- Jubilant Ingrevia Limited. (n.d.). 2-Bromopyridine Safety Data Sheet.

- Master Organic Chemistry. (2012). Nucleophilic Substitution Reactions - Introduction.

- Master Organic Chemistry. (n.d.). Reactions and Mechanisms.

- Química Organica.org. (n.d.). Nucleophilic substitution reactions in pyridine.

- Patsnap. (n.d.). Method for synthesizing 4-chloro-pyridine.

- Filo. (2025). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., ...

- Google Patents. (n.d.). CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.

- Google Patents. (n.d.). CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine.

- BenchChem. (n.d.). An In-depth Technical Guide to the Reactivity of 2-Bromo-4-methylpyridine with Nucleophiles.

- MDPI. (n.d.). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons.

- Wikibooks. (n.d.). Organic Reactions & Reaction Mechanisms/2.

- YouTube. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring.

- ChemicalBook. (n.d.). 2-Bromo-4-chloropyridine synthesis.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of 4-Bromo-2-chloropyridine. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.

- Google Patents. (n.d.). CN103360306A - Method for synthesizing 4-chloro-pyridine.

- Google Patents. (n.d.). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.

- PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

- SpringerLink. (2024). Introducing bromine to the molecular structure as a strategy for drug design.

- Sarchem Labs. (n.d.). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.

- BenchChem. (n.d.). A Comparative Spectroscopic Analysis of 2-Bromo-4-iodopyridine and Its Derivatives.

- ResearchGate. (n.d.). Fig. 2. 500 MHz 1 H NMR spectra of (a) cis-[Ru(bpy) 2 (NA)Cl][PF 6 ]....

- University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from University of Wisconsin-Madison website.

Sources

- 1. nbinno.com [nbinno.com]

- 2. sarchemlabs.com [sarchemlabs.com]

- 3. 4-(BROMOMETHYL)-2-CHLOROPYRIDINE [myskinrecipes.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. askfilo.com [askfilo.com]

- 11. fishersci.com [fishersci.com]

- 12. jubilantingrevia.com [jubilantingrevia.com]

An In-depth Technical Guide to the Reactivity of 2-(Bromomethyl)-4-chloropyridine with Nucleophiles

Introduction: A Versatile Bifunctional Reagent in Modern Synthesis

2-(Bromomethyl)-4-chloropyridine is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its value lies in its dual reactivity, featuring two distinct electrophilic sites amenable to nucleophilic attack: a highly reactive benzylic-type bromide and a less reactive chloro-substituent on the pyridine ring. This structure allows for controlled, sequential functionalization, making it a powerful tool for constructing complex molecular architectures. The pyridine scaffold itself is a prevalent motif in a vast number of FDA-approved drugs, prized for its ability to engage in hydrogen bonding and other key interactions with biological targets.[1] Furthermore, chloro-containing molecules are integral to a large percentage of pharmaceuticals, highlighting the synthetic utility of this reagent.[2]

This guide provides an in-depth exploration of the reactivity of this compound with common nucleophiles. We will dissect the underlying mechanistic principles, provide field-proven experimental protocols, and discuss the critical concept of chemoselectivity that governs its synthetic applications.

Part 1: Core Reactivity Principles

The reactivity of this compound is dominated by the bromomethyl group at the 2-position. This site behaves as a highly activated alkyl halide, readily undergoing bimolecular nucleophilic substitution (SN2) reactions.

// Reactants sub [label=<

+

Nu-

+

Nu-

This compound

Nucleophile

];

// Arrow arrow [label="S N 2 Reaction", fontname="Helvetica-Bold", labelloc="t"];

// Products prod [label=<

+

Br-

+

Br-

Substituted Product

Leaving Group

];

sub -> arrow -> prod; }

Caption: General SN2 reaction of this compound.

The SN2 Mechanism: A Backside Attack

The reaction proceeds via a concerted, single-step mechanism where the nucleophile attacks the electrophilic methylene carbon from the side opposite to the carbon-bromine bond (a "backside attack").[3][4] This approach is necessary to allow for proper orbital overlap between the nucleophile's highest occupied molecular orbital (HOMO) and the C-Br bond's lowest unoccupied molecular orbital (LUMO).

// Nodes Reactants [label="Nu:⁻", fontcolor="#EA4335"]; Substrate [image="https://i.imgur.com/uG964H0.png", label=""]; TS [label=<[Transition State] Trigonal Bipyramidal>, shape=box, style=dashed, fillcolor="#F1F3F4", color="#5F6368"]; Products [label="Product + Br⁻"];

// Edges Reactants -> Substrate [style=invis]; // for alignment {rank=same; Reactants; Substrate;}

// Invisible nodes for arrow positioning p1 [shape=point, width=0.01, height=0.01]; p2 [shape=point, width=0.01, height=0.01];

Substrate -> p1 [dir=none, minlen=2]; p1 -> TS [label="Backside Attack", fontsize=10, fontcolor="#202124"]; TS -> p2 [dir=none, minlen=2]; p2 -> Products [label="Inversion of\nConfiguration", fontsize=10, fontcolor="#202124"];

// Labeling the partial bonds in the transition state label_ts [label=<

δ-Nu---[C]---Brδ-

, pos="1.8,0.5!"]; }

Caption: The SN2 mechanism proceeds via a backside attack.

Why is the Bromomethyl Group So Reactive?

Several factors conspire to make the bromomethyl group an excellent electrophile:

-

Benzylic-type Stabilization: The methylene carbon is adjacent to the pyridine ring. The ring's π-system stabilizes the SN2 transition state, lowering the activation energy and accelerating the reaction. This is analogous to the high reactivity of benzylic halides.[5]

-

Inductive Effects: The electronegative nitrogen atom and the 4-chloro substituent exert a strong electron-withdrawing inductive effect.[6] This pulls electron density away from the methylene carbon, increasing its electrophilicity and making it more susceptible to nucleophilic attack.

-

Good Leaving Group: The bromide ion (Br⁻) is a stable, weak base, making it an excellent leaving group, which is a prerequisite for a facile SN2 reaction.

Part 2: Chemoselectivity: SN2 vs. SNAr

A key consideration when using this reagent is the potential for reaction at the 4-position. Nucleophilic Aromatic Substitution (SNAr) can occur at the C4-Cl bond, but it follows a different, higher-energy pathway.

Caption: Competing SN2 and SNAr reaction pathways.

The SN2 reaction at the bromomethyl group is overwhelmingly favored under typical synthetic conditions (e.g., room temperature to moderate heating). This is because the activation energy for breaking the sp³ C-Br bond via a concerted SN2 mechanism is significantly lower than that required for the SNAr pathway. The SNAr reaction requires the nucleophile to attack an sp²-hybridized carbon, proceeding through a high-energy, non-aromatic Meisenheimer intermediate.[7][8] While the pyridine nitrogen does activate the 4-position to nucleophilic attack, this pathway generally requires more forcing conditions, such as higher temperatures or the use of very strong, unhindered nucleophiles.[9][10] For most applications, chemists can exploit this kinetic difference to achieve highly selective functionalization at the methyl position.

Part 3: Reactions with Common Nucleophiles & Protocols

The true utility of this compound is demonstrated by its versatile reactivity with a wide range of nucleophiles.

N-Nucleophiles (Amines)

The formation of C-N bonds via amination is a cornerstone of pharmaceutical synthesis. Primary and secondary amines react cleanly with this compound to yield the corresponding aminomethylpyridine derivatives.

Causality Behind Experimental Choices:

-

Solvent: A polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF) is chosen to dissolve the reactants and stabilize the charged SN2 transition state without overly solvating and deactivating the amine nucleophile.

-

Base: A mild, non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) is essential. Its role is to neutralize the hydrobromic acid (HBr) byproduct of the reaction. Without a base, the generated acid would protonate the starting amine, converting it into a non-nucleophilic ammonium salt and halting the reaction.

Experimental Protocol: Synthesis of 4-chloro-2-(morpholinomethyl)pyridine

-

Setup: To a round-bottom flask, add this compound (1.0 eq) and potassium carbonate (2.0 eq).

-

Solvent & Reagent Addition: Add acetonitrile (to achieve a concentration of approx. 0.3 M). Add morpholine (1.2 eq) to the suspension.

-

Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, filter off the solid potassium carbonate and salts. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate (EtOAc). Wash the organic layer sequentially with water and brine.

-

Drying and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent. The crude product can be purified by column chromatography on silica gel if necessary.[11][12]

S-Nucleophiles (Thiols)

Thiols are excellent, "soft" nucleophiles that react rapidly and selectively at the bromomethyl position. The reaction is typically performed by first converting the thiol to its more potent nucleophilic thiolate conjugate base.

Causality Behind Experimental Choices:

-

Base: A base such as potassium carbonate or sodium hydride (NaH) is used to deprotonate the thiol (pKa ~10) to the highly nucleophilic thiolate anion (RS⁻).

-

Solvent: DMF is an excellent solvent for this reaction, as it readily dissolves the reactants and the intermediate thiolate salt.

Experimental Protocol: Synthesis of 4-chloro-2-((phenylthio)methyl)pyridine

-

Thiolate Generation: To a stirred suspension of potassium carbonate (1.5 eq) in DMF (0.5 M) in a round-bottom flask, add thiophenol (1.1 eq) at room temperature. Stir for 15-20 minutes.

-

Reagent Addition: Add a solution of this compound (1.0 eq) in a small amount of DMF.

-

Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Work-up: Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.

-

Extraction & Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate. Purify the residue by column chromatography.[11][12]

O-Nucleophiles (Alcohols & Phenols)

Oxygen nucleophiles, such as alcohols and phenols, are generally less reactive than amines or thiols. To achieve efficient reaction, they must be converted to their corresponding alkoxide or phenoxide anions using a strong base. This is a classic application of the Williamson ether synthesis.

Causality Behind Experimental Choices:

-

Strong Base: A strong, non-nucleophilic base like sodium hydride (NaH) is required to fully deprotonate the alcohol or phenol (pKa 16-18 for alcohols, ~10 for phenols), generating the potent alkoxide/phenoxide nucleophile.

-

Anhydrous Conditions: NaH reacts violently with water. Therefore, anhydrous solvents (like THF or DMF) and reaction conditions are critical for safety and efficacy.

Experimental Protocol: Synthesis of 2-((benzyloxy)methyl)-4-chloropyridine

-

Setup: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Argon), add sodium hydride (60% dispersion in mineral oil, 1.2 eq). Wash the NaH with anhydrous hexanes to remove the oil, then carefully decant the hexanes.

-

Solvent & Reagent Addition: Add anhydrous THF. Cool the suspension to 0 °C in an ice bath. Slowly add benzyl alcohol (1.1 eq) dropwise. Allow the mixture to stir at 0 °C for 30 minutes.

-

Electrophile Addition: Add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight.

-

Quenching & Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with ethyl acetate.

-

Purification: Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Part 4: Summary of Reaction Conditions

The following table summarizes typical conditions for the reaction of this compound with various nucleophiles.

| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |

| N-Nucleophiles | Piperidine, Morpholine | K₂CO₃, Et₃N | ACN, DMF | 20 - 60 | 2 - 12 |

| S-Nucleophiles | Thiophenol, Ethanethiol | K₂CO₃, NaH | DMF, THF | 20 - 50 | 1 - 4 |

| O-Nucleophiles | Benzyl alcohol, Phenol | NaH, NaOMe | THF, DMF | 0 - 25 | 6 - 18 |

| C-Nucleophiles | Diethyl malonate | NaOEt, NaH | EtOH, THF | 25 - 80 | 4 - 16 |

| Anionic | Sodium Azide (NaN₃) | None | DMF | 25 | 2 - 6 |

Part 5: Standard Experimental Workflow

A generalized workflow is applicable for most nucleophilic substitution reactions with this reagent, ensuring reproducibility and safety.

Caption: A generalized workflow for nucleophilic substitution and product isolation.[11]

Conclusion

This compound is a potent and selective electrophile for SN2 reactions. The high reactivity of its benzylic-type bromide, driven by electronic and stabilizing effects from the pyridine ring, allows for facile C-N, C-S, C-O, and C-C bond formation under mild and predictable conditions. By understanding the kinetic preference for the SN2 pathway over the SNAr alternative, researchers can confidently employ this reagent as a reliable building block in the synthesis of novel compounds for drug discovery and materials science. The protocols and principles outlined in this guide provide a solid, field-tested foundation for its successful application in the laboratory.

References

-

Brian, P. M., & Musau, P. (2025). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. ResearchGate. Retrieved from [Link]

-

Quora. (2018). What is more reactive towards a nucleophilic substitution reaction, benzylic halide or vinyl halide? Retrieved from [Link]

-

Filo. (2025). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., ... Retrieved from [Link]

-

Ashenhurst, J. (2012). The SN2 Reaction Mechanism. Master Organic Chemistry. Retrieved from [Link]

-

Al-Zoubi, W. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? Retrieved from [Link]

-

Chemistry LibreTexts. (2023). SN2. Retrieved from [Link]

-

ResearchGate. (n.d.). (A) Mechanism of the SN2 reaction between chloromethane and bromide.... Retrieved from [Link]

-

Al-Ghorbani, M., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. quora.com [quora.com]

- 6. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 2-(Bromomethyl)-4-chloropyridine: Synthesis, Reactivity, and Applications

Abstract

2-(Bromomethyl)-4-chloropyridine is a pivotal heterocyclic building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and agrochemical development. Its unique bifunctional nature, featuring a highly reactive bromomethyl group and a versatile chloro-substituent on the pyridine scaffold, allows for selective and sequential chemical modifications. This guide provides an in-depth analysis of the compound's physicochemical properties, outlines a robust synthetic protocol, and explores its distinct reactivity profile. By delving into the mechanistic principles that govern its transformations, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage this potent intermediate in the construction of complex molecular architectures.

Introduction

The pyridine ring is a privileged scaffold in pharmaceutical sciences, forming the core of numerous FDA-approved drugs targeting a wide array of diseases, including cancers and central nervous system disorders.[1][2] The strategic functionalization of this heterocycle is therefore a cornerstone of drug discovery. This compound emerges as a reagent of significant interest due to its dual reactivity. The bromomethyl group acts as a potent electrophile for introducing the pyridyl moiety via nucleophilic substitution, while the chlorine atom at the 4-position serves as a handle for cross-coupling reactions or nucleophilic aromatic substitution (SNAr).[3][4] This guide aims to consolidate the available technical information, supplemented with field-proven insights, to provide a practical and authoritative manual for the effective use of this versatile building block.

Physicochemical Properties and Spectroscopic Analysis

A thorough understanding of a reagent's physical and spectral properties is fundamental for its successful application and characterization. This compound is typically handled as its more stable hydrobromide salt in laboratory settings.[5]

Table 1: Physicochemical Properties of this compound and its Hydrobromide Salt

| Property | Value | Source |

| Chemical Name | This compound | - |

| Molecular Formula | C₆H₅BrClN | [6] |

| Molecular Weight | 206.47 g/mol | [6][7] |

| CAS Number (HBr Salt) | 2138157-53-4 | [5] |

| Appearance | Typically a solid | |

| Storage Conditions | Inert atmosphere, 2-8°C or -20°C | [5][8] |

Spectroscopic Characterization

Accurate characterization is crucial for verifying the identity and purity of this compound. While specific spectra for this exact compound are not publicly indexed, we can predict the key spectroscopic features based on its structure and data from analogous compounds like 2-bromopyridine and 2-chloropyridine.[9][10][11]

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR (CDCl₃) | δ ~8.4 ppm (d, 1H, H6); δ ~7.4 ppm (d, 1H, H5); δ ~7.3 ppm (s, 1H, H3); δ ~4.6 ppm (s, 2H, -CH₂Br). The singlet for the bromomethyl protons is highly characteristic. |

| ¹³C NMR (CDCl₃) | δ ~158 ppm (C2); δ ~150 ppm (C6); δ ~145 ppm (C4); δ ~125 ppm (C5); δ ~123 ppm (C3); δ ~30 ppm (-CH₂Br). The downfield shift of C2 and C4 is due to the attachment of electronegative atoms. |

| Mass Spec. (EI) | The molecular ion peak will exhibit a characteristic isotopic pattern due to the presence of one bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and one chlorine (³⁵Cl/³⁷Cl ≈ 3:1) atom. |

| FT-IR | C-H (aromatic), C=C and C=N (pyridine ring stretches), C-Cl stretch, and a prominent C-Br stretch. |

Synthesis of this compound

The most logical and industrially scalable synthesis of this compound involves the radical bromination of its precursor, 2-methyl-4-chloropyridine. This transformation leverages well-established methodologies for benzylic-type halogenation.

Diagram of Proposed Synthetic Workflow

Sources

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. sarchemlabs.com [sarchemlabs.com]

- 3. 4-(BROMOMETHYL)-2-CHLOROPYRIDINE [myskinrecipes.com]

- 4. nbinno.com [nbinno.com]

- 5. 2138157-53-4|this compound hydrobromide|BLD Pharm [bldpharm.com]

- 6. aablocks.com [aablocks.com]

- 7. 83004-15-3 CAS Manufactory [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. rsc.org [rsc.org]

- 10. 2-Chloropyridine(109-09-1) 1H NMR [m.chemicalbook.com]

- 11. 2-Bromopyridine(109-04-6) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide on the Discovery and First Synthesis of 2-(Bromomethyl)-4-chloropyridine

Authored by a Senior Application Scientist

Foreword: The history of chemistry is rich with both landmark discoveries of naturally occurring molecules and the equally significant, albeit often less chronicled, first syntheses of novel chemical entities that have become pivotal in advancing science. 2-(Bromomethyl)-4-chloropyridine falls into the latter category. While not a compound discovered in nature, its "discovery" lies in its first rational design and synthesis to serve as a versatile building block in medicinal chemistry and materials science. This guide reconstructs the likely first synthesis of this important intermediate, grounding the protocol in fundamental, well-established chemical transformations that would have been the logical choice for the pioneering chemists in this field.

The Strategic Importance of this compound

This compound is a bifunctional heterocyclic compound of significant interest to researchers in drug development and organic synthesis. Its value lies in the distinct reactivity of its two halogen substituents. The chlorine atom on the pyridine ring is relatively unreactive towards nucleophilic substitution but can readily participate in transition metal-catalyzed cross-coupling reactions. Conversely, the bromine atom in the bromomethyl group is highly susceptible to nucleophilic displacement, making it an excellent electrophilic site for the introduction of a wide range of functional groups. This orthogonal reactivity allows for the sequential and controlled elaboration of the molecule, rendering it a highly valuable intermediate in the synthesis of complex molecular architectures, including potent pharmaceutical agents.

A Plausible First Synthesis: A Two-Step Approach

The most logical and efficient pathway to this compound, and likely the route of its first synthesis, involves a two-step sequence starting from a readily available precursor:

-

Step 1: Synthesis of 2-Chloro-4-methylpyridine via a Sandmeyer-type reaction from 2-Amino-4-methylpyridine.

-

Step 2: Free-Radical Bromination of the methyl group of 2-Chloro-4-methylpyridine to yield the final product.

This approach is strategically sound as it utilizes classic, high-yielding, and well-understood reactions to install the desired functionalities onto the pyridine core.

Step 1: The Sandmeyer Reaction for the Synthesis of 2-Chloro-4-methylpyridine

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an arylamine to an aryl halide via a diazonium salt intermediate.[1][2] Its application to the synthesis of 2-Chloro-4-methylpyridine from 2-Amino-4-methylpyridine is a classic example of this powerful transformation.[3][4]

Causality Behind Experimental Choices:

The choice of the Sandmeyer reaction is dictated by its efficiency in replacing an amino group on an aromatic ring with a halide, a transformation that is otherwise difficult to achieve directly.[5] The reaction proceeds through a free-radical mechanism initiated by a single-electron transfer from a copper(I) salt to the diazonium salt.[5]

Experimental Protocol: Synthesis of 2-Chloro-4-methylpyridine

-

Materials:

-

2-Amino-4-methylpyridine

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Chloride (CuCl)

-

Sodium Hydroxide (NaOH) solution

-

Diethyl ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

-

Procedure:

-

A solution of 2-Amino-4-methylpyridine (1.0 eq) is prepared in concentrated hydrochloric acid and water, and the mixture is cooled to 0-5 °C in an ice-salt bath.

-

A solution of sodium nitrite (1.1 eq) in water is added dropwise to the cooled solution, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete diazotization.

-

In a separate flask, a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid is prepared and cooled to 0 °C.

-

The cold diazonium salt solution is then added portion-wise to the copper(I) chloride solution. Vigorous nitrogen evolution is observed.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

-

The mixture is cooled to room temperature and neutralized by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 8-9.

-

The aqueous layer is extracted three times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude 2-Chloro-4-methylpyridine.

-

The crude product can be purified by vacuum distillation to afford the pure compound.

-

Step 2: Free-Radical Bromination of 2-Chloro-4-methylpyridine

The second and final step is the selective bromination of the methyl group at the 2-position. A free-radical chain reaction using N-Bromosuccinimide (NBS) is the method of choice for this transformation.[6][7] This reagent provides a low, constant concentration of bromine, which favors substitution at the benzylic-like position over addition to the aromatic ring.[8]

Causality Behind Experimental Choices:

The use of NBS and a radical initiator like benzoyl peroxide or AIBN in a non-polar solvent is crucial for achieving selective side-chain bromination.[9] The non-polar solvent minimizes competing ionic pathways, while the initiator facilitates the homolytic cleavage of the N-Br bond in NBS, initiating the radical chain reaction.[10] The reaction is a classic example of a Wohl-Ziegler reaction.[8]

Experimental Protocol: Synthesis of this compound

-

Materials:

-

2-Chloro-4-methylpyridine

-

N-Bromosuccinimide (NBS)

-

Benzoyl Peroxide (or AIBN)

-

Carbon Tetrachloride (CCl₄) or 1,2-dichloroethane

-

Saturated Sodium Bicarbonate solution

-

Saturated Sodium Thiosulfate solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

-

Procedure:

-

A solution of 2-Chloro-4-methylpyridine (1.0 eq) in carbon tetrachloride is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

N-Bromosuccinimide (1.05 eq) and a catalytic amount of benzoyl peroxide (0.02 eq) are added to the solution.

-

The mixture is heated to reflux (approximately 77 °C for CCl₄) and irradiated with a UV lamp to initiate the reaction.

-

The reaction is monitored by TLC or GC for the disappearance of the starting material. The reaction is typically complete within a few hours.

-

Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.

-

The filtrate is washed sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution (to remove any remaining bromine), and brine.

-

The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.

-

The product can be purified by column chromatography on silica gel or by recrystallization.

-

Data Presentation

| Parameter | Step 1: Sandmeyer Reaction | Step 2: Free-Radical Bromination |

| Starting Material | 2-Amino-4-methylpyridine | 2-Chloro-4-methylpyridine |

| Key Reagents | NaNO₂, CuCl, HCl | NBS, Benzoyl Peroxide |

| Solvent | Water, HCl | Carbon Tetrachloride |

| Temperature | 0-5 °C, then 60 °C | Reflux (approx. 77 °C) |

| Reaction Time | 2-3 hours | 3-5 hours |

| Typical Yield | 70-80% | 60-75% |

Visualization of the Synthetic Pathway and Workflow

Caption: Overall synthetic pathway for this compound.

Caption: General experimental workflow for the synthesis and purification.

Conclusion

The synthesis of this compound is a testament to the power of classic organic reactions in constructing valuable and complex molecules from simple precursors. The strategic combination of a Sandmeyer reaction to install the chloro substituent, followed by a selective free-radical bromination of the methyl group, represents a robust and efficient route to this important synthetic intermediate. This guide provides a comprehensive overview of this process, grounded in the principles of mechanistic organic chemistry and supported by established experimental protocols. For researchers and scientists in the field of drug development, a thorough understanding of such foundational syntheses is indispensable for the innovation of new chemical entities that can address pressing medical needs.

References

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-(Dichloromethyl)-4-methylpyridine.

- ChemicalBook. (n.d.). 2-Chloro-4-bromopyridine synthesis.

-

Wikipedia. (2023). Sandmeyer reaction. Retrieved from [Link]

-

Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. (2021). Semantic Scholar. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2017). Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine. Retrieved from [Link]

-

PMC - NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

-

SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P. (2007). SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. Retrieved from [Link]

-

L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. Retrieved from [Link]

-

BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

- Google Patents. (n.d.). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.

-

ResearchGate. (n.d.). Precursors and products from the Sandmeyer reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Improved Synthesis of 2-Chloro-3-amino-4-methylpyridine. Retrieved from [Link]

- Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.

-

Electrophilic and radical bromination of bromo derivatives via NBS. (2024). Electrophilic and radical bromination of bromo derivatives via NBS. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

-

Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

Sources

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. lscollege.ac.in [lscollege.ac.in]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. byjus.com [byjus.com]

- 6. Electrophilic and radical bromination of bromo derivatives via NBS. [wisdomlib.org]

- 7. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. echemi.com [echemi.com]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Potential Hazards, Toxicity, and Safe Handling of 2-(Bromomethyl)-4-chloropyridine and Related Haloalkylpyridines

Preamble: A Proactive Approach to Chemical Safety for Novel Reagents

In the landscape of drug discovery and chemical synthesis, researchers frequently encounter novel or sparsely documented compounds. 2-(Bromomethyl)-4-chloropyridine stands as a prime example of such a reagent—valuable for its synthetic utility yet lacking a comprehensive, publicly available toxicological profile. This guide is structured to address this critical information gap.

Chemical Identity and Physicochemical Characteristics

The first step in any safety assessment is to understand the compound's basic identity and physical properties. The bromomethyl group is a known lachrymator and a reactive alkylating agent, while the chloropyridine core presents its own set of toxicological considerations.

Due to the limited availability of specific data for this compound, the following table includes information for closely related and isomeric compounds to provide a scientifically grounded estimation of its properties.

| Property | 2-Bromo-4-chloropyridine | 4-(Bromomethyl)-2-chloropyridine |

| CAS Number | 22918-01-0[1] | 83004-15-3[2][3][4] |

| Molecular Formula | C₅H₃BrClN | C₆H₅BrClN[2] |

| Molecular Weight | 192.44 g/mol | 206.47 g/mol [2] |

| Appearance | Not specified | Yellow to brown liquid or solid[2] |

| Storage Temperature | Not specified | Room temperature[2] |

Inferred Hazard Identification and GHS Classification

Based on the Globally Harmonized System (GHS) classifications of structural analogs, this compound should be treated as a hazardous substance with multiple routes of toxicity.[1][5] The classifications for 2-Bromo-4-chloropyridine serve as a reliable baseline for risk assessment.

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][5] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[1] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[1] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][5] |

| Serious Eye Damage/Irritation | Category 2A/1 | H319/H318: Causes serious eye irritation/damage[1][5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][5] |

Expert Analysis: The presence of the bromomethyl group, a potent electrophile, is the primary driver of the severe irritation warnings (H315, H319, H335). As an alkylating agent, it can covalently modify biological macromolecules, leading to cellular damage and a strong inflammatory response upon contact with skin, eyes, and the respiratory tract.

Toxicological Profile and Mechanistic Insights

A deep understanding of a compound's potential toxicity requires examining the mechanisms by which it can cause harm.

The Chloropyridine Core

The pyridine ring itself is a known hepatotoxin. Halogenated pyridines, such as 2-chloropyridine, have demonstrated toxicity to the liver and kidneys in animal studies.[6] The primary gross lesion observed in rabbits exposed to 2-chloropyridine, regardless of the route of administration, was hemorrhagic necrosis of the liver.[6] Therefore, systemic exposure to this compound could potentially lead to organ damage, and appropriate measures must be taken to prevent absorption.

The Bromomethyl Group: A Reactive Threat

The bromomethyl group (-CH₂Br) imparts significant toxicological potential. It functions as an alkylating agent, meaning it can transfer its methyl group to nucleophilic sites on other molecules. In a biological context, these nucleophiles include the functional groups found in proteins and, most critically, DNA.

Alkylation of DNA can lead to mutations, chromosomal damage, and potentially initiate carcinogenesis. While no specific carcinogenicity data exists for this compound from bodies like IARC or NTP, its nature as an alkylating agent demands that it be handled as a potential mutagen and carcinogen.[7][8]

Caption: Potential mechanism of toxicity via alkylation of biological macromolecules.

Risk Assessment Workflow for Data-Poor Compounds

Handling a novel compound requires a systematic risk assessment. The following workflow is a self-validating system to ensure all hazards are considered and controlled.

Caption: Risk assessment workflow for compounds with limited safety data.

Mandatory Safety Protocols and Experimental Procedures

Based on the inferred hazards, the following protocols are mandatory.

Engineering Controls & Personal Protective Equipment (PPE)

-

Ventilation: All manipulations of this compound, including weighing, transfers, and reaction setup, MUST be performed inside a certified chemical fume hood to mitigate inhalation risks (H332, H335).[9][10]

-

Eye Protection: Chemical splash goggles and a full-face shield are required due to the risk of serious eye damage (H319/H318).[10]

-

Hand Protection: Use heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton™). A double-gloving strategy (nitrile inner, heavy-duty outer) is recommended. Standard thin nitrile or latex gloves are insufficient. Always inspect gloves for integrity before use.[7]

-

Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities, a chemical-resistant apron is also required.

Protocol: Weighing and Preparing a Solution

Objective: To safely weigh the reagent and prepare a stock solution. Causality: This protocol is designed to minimize aerosol generation and prevent any contact or inhalation.

-

Preparation:

-

Designate an area within the chemical fume hood exclusively for this task.

-

Cover the work surface with an absorbent, disposable bench liner.

-

Assemble all necessary equipment (spatulas, vials, solvent, waste container) within the hood before introducing the compound.

-

-

Weighing:

-

If the compound is a solid, use an anti-static weighing dish.

-

Slowly open the reagent container, averting your face and ensuring the sash is at the proper height.

-

Use a clean spatula to carefully transfer the desired amount to the weighing dish. Avoid any rapid movements that could create dust.

-

Close the main reagent container immediately.

-

-

Solubilization:

-

Place the weighing dish containing the compound into the reaction flask or vial.

-

Alternatively, carefully add the solid to the vessel containing the solvent.

-

Add the solvent slowly via a pipette or syringe, directing the stream to the side of the vessel to avoid splashing.

-

Seal the vessel before agitation or sonication.

-

-

Cleanup:

-

Carefully wipe down the spatula and any affected surfaces with a solvent-soaked cloth, placing the cloth into the designated solid hazardous waste container.

-

Dispose of the weighing dish and bench liner as solid hazardous waste.

-

Emergency Response Protocols

Trustworthiness: These protocols are derived from standard precautionary statements for highly hazardous materials.[1][9][11]

-

Skin Contact:

-

Eye Contact:

-

Inhalation:

-

Spill:

-

Evacuate the immediate area.

-

If the spill is large or outside of a fume hood, evacuate the lab and call emergency services.

-

For a small spill inside a fume hood, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels.

-

Carefully scoop the absorbent material into a labeled, sealed container for hazardous waste disposal.

-

Decontaminate the area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

-

Waste Disposal

All waste containing this compound must be treated as hazardous.

-

Solid Waste: Contaminated gloves, bench liners, weighing dishes, and absorbent materials must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

-

Liquid Waste: Unused solutions and reaction mixtures must be collected in a dedicated, sealed, and clearly labeled halogenated organic waste container. Do not mix with non-halogenated waste streams.

-

Disposal: All waste must be disposed of through a licensed environmental waste management company, in accordance with local, state, and federal regulations.

Conclusion

While this compound is a valuable synthetic intermediate, the absence of a complete toxicological dossier necessitates that it be treated with extreme caution. By leveraging data from structural analogs and understanding the reactivity of its constituent functional groups, we can infer a hazard profile characterized by high acute toxicity, severe irritancy, and potential mutagenicity. The protocols and workflows outlined in this guide provide a framework for mitigating these risks. Adherence to these engineering controls, PPE requirements, and handling procedures is not merely recommended; it is essential for ensuring the safety of all laboratory personnel.

References

- BLD Pharm. (n.d.). This compound hydrobromide.

- PubChem. (n.d.). 2,6-Bis(bromomethyl)-4-chloropyridine. National Center for Biotechnology Information.

- Chem-Impex. (n.d.). 2,6-Bis(bromomethyl)pyridine.

- MySkinRecipes. (n.d.). 4-(BROMOMETHYL)-2-CHLOROPYRIDINE.

- ResearchGate. (n.d.). On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines.

- Sigma-Aldrich. (n.d.). 2-Bromo-4-chloropyridine 95.

- BLD Pharm. (n.d.). 4-(Bromomethyl)-2-chloropyridine.

- Fisher Scientific. (2025). Safety Data Sheet for 5-Bromo-2,4-dichloropyrimidine.

- ChemicalBook. (2025). 4-(BROMOMETHYL)-2-CHLOROPYRIDINE Safety Data Sheet.

- Pipzine Chemicals. (n.d.). 3-Bromo-2-(bromomethyl)pyridine.

- Fisher Scientific. (2025). Safety Data Sheet for 2-Bromo-4-chloropyridine.

- CymitQuimica. (2024). Safety Data Sheet for 4-Bromopyridine.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET - 2-Bromopyridine.

- Capot Chemical. (n.d.). MSDS of 2-(bromomethyl)-5-chloropyridine hydrobromide.

- ACS Publications. (2026). Click-to-Release Reactions for Tertiary Amines and Pyridines.

- PubChem. (n.d.). 2-(Bromomethyl)pyridine. National Center for Biotechnology Information.

- National Toxicology Program. (n.d.). 2-Chloropyridine.

- PubChem. (n.d.). 2-Bromo-4-chloropyridine. National Center for Biotechnology Information.

- ResearchGate. (n.d.). Haloacetonitriles: Metabolism and Toxicity.

- U.S. Environmental Protection Agency. (2011). Provisional Peer-Reviewed Toxicity Values for 2-Bromopyridine (CASRN 109-04-6).

Sources

- 1. fishersci.com [fishersci.com]

- 2. 4-(BROMOMETHYL)-2-CHLOROPYRIDINE [myskinrecipes.com]

- 3. 83004-15-3|4-(Bromomethyl)-2-chloropyridine|BLD Pharm [bldpharm.com]

- 4. 4-(BROMOMETHYL)-2-CHLOROPYRIDINE - Safety Data Sheet [chemicalbook.com]

- 5. 2-Bromo-4-chloropyridine | C5H3BrClN | CID 2762836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. capotchem.com [capotchem.com]

- 8. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 9. fishersci.com [fishersci.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Application Note & Protocol: A Guide to the Synthesis of N-Substituted Pyridines via Nucleophilic Substitution of 2-(Bromomethyl)-4-chloropyridine

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of diverse N-substituted pyridine derivatives using 2-(Bromomethyl)-4-chloropyridine as a key building block. The document elucidates the underlying reaction mechanisms, offers step-by-step experimental procedures for various nucleophile classes, and presents a framework for reaction optimization and troubleshooting. The high reactivity of the bromomethyl group via an SN2 pathway allows for the efficient formation of carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, making this reagent a versatile scaffold for constructing compound libraries in drug discovery and materials science.

Introduction: The Strategic Utility of this compound

The substituted pyridine motif is a cornerstone of modern pharmacology, present in a multitude of FDA-approved drugs. The inherent electronic properties of the pyridine ring, combined with the strategic placement of functional groups, allow for fine-tuning of a molecule's physicochemical properties, target affinity, and metabolic stability.

This compound is a particularly valuable bifunctional reagent. It possesses two distinct electrophilic sites amenable to nucleophilic attack: the sp³-hybridized carbon of the bromomethyl group and the sp²-hybridized carbon at the C4 position of the pyridine ring. The C-Br bond at the benzylic-like position is significantly more labile and reactive under standard nucleophilic substitution conditions than the C-Cl bond on the electron-deficient aromatic ring.[1][2] This pronounced difference in reactivity enables the selective functionalization of the bromomethyl group, preserving the 4-chloro substituent for potential subsequent cross-coupling reactions or other transformations.

This guide focuses exclusively on the selective substitution at the bromomethyl position, a reaction that typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[1] This pathway provides a reliable and high-yielding route to a vast array of 2-substituted methylpyridines, which are critical intermediates in the synthesis of complex molecular architectures.

Reaction Mechanism and Scientific Rationale

The primary pathway for the reaction of this compound with a wide range of nucleophiles is the SN2 mechanism. Understanding the principles of this mechanism is crucial for experimental design and optimization.

Causality Behind Experimental Choices:

-

Mechanism: The reaction involves a single, concerted step where the nucleophile attacks the electrophilic methylene carbon, and the bromide ion departs simultaneously. This backside attack results in an inversion of stereochemistry if the carbon were chiral.[1]

-

Substrate: The substrate is a primary alkyl halide. This structure is ideal for SN2 reactions as it minimizes steric hindrance around the reaction center, allowing for easy access by the incoming nucleophile.

-

Leaving Group: Bromide (Br⁻) is an excellent leaving group because it is a weak base and is highly polarizable, which stabilizes the forming negative charge in the transition state.

-

Solvent: Polar aprotic solvents such as Dimethylformamide (DMF), Acetonitrile (MeCN), or Acetone are preferred. These solvents can solvate the counter-ion of the nucleophile but do not strongly solvate the nucleophile itself, thereby enhancing its nucleophilicity and reaction rate.[1]

-

Base: For nucleophiles that are primary or secondary amines, or alcohols and thiols, a non-nucleophilic base (e.g., K₂CO₃, Na₂CO₃, or an organic base like triethylamine) is required. The base deprotonates the nucleophile in situ or neutralizes the acid formed during the reaction (HBr), driving the equilibrium towards the product.

Diagram of the SN2 Reaction Mechanism

Caption: General SN2 mechanism for nucleophilic substitution.

Experimental Protocols & Methodologies

The following protocols provide a self-validating framework for the synthesis of three major classes of compounds derived from this compound. Each protocol includes steps for reaction, workup, purification, and characterization.

Protocol 1: Synthesis of 2-((Secondary-amino)methyl)-4-chloropyridines (N-Nucleophiles)

This procedure details the reaction with secondary amines, such as morpholine or piperidine, to form tertiary amine products.

Materials & Reagents:

-

This compound (1.0 eq)

-

Secondary Amine (e.g., Morpholine) (1.2 - 2.0 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)

-

Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc)

-

Brine (Saturated aq. NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel

Step-by-Step Methodology:

-

Reaction Setup: To a clean, dry round-bottom flask under a nitrogen or argon atmosphere, add this compound (1.0 eq) and anhydrous acetonitrile (volume sufficient to make a ~0.2 M solution).

-

Addition of Reagents: Add the secondary amine (1.2 eq) followed by anhydrous potassium carbonate (2.5 eq) to the stirring solution.

-

Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and KBr) and wash the solid cake with a small amount of acetonitrile.

-

Extraction: Concentrate the filtrate under reduced pressure to remove the solvent. Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 2-((amino)methyl)-4-chloropyridine derivative.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Synthesis of 2-((Alkoxy)methyl)-4-chloropyridines (O-Nucleophiles)

This protocol describes a Williamson-type ether synthesis using an alkoxide nucleophile.

Materials & Reagents:

-

This compound (1.0 eq)

-

Alcohol (e.g., Ethanol, Benzyl alcohol) (solvent or 5.0 eq)

-

Sodium Hydride (NaH, 60% dispersion in oil) (1.2 eq) or Sodium metal (Na) (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF) or the corresponding alcohol as solvent

-

Diethyl Ether (Et₂O)

-

Saturated aqueous Ammonium Chloride (NH₄Cl)

-

Standard workup and purification equipment

Step-by-Step Methodology:

-

Nucleophile Generation: In a separate flask under an inert atmosphere, carefully add sodium hydride (1.2 eq) to anhydrous THF cooled in an ice bath (0 °C). Slowly add the desired alcohol (1.1 eq) dropwise. Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases, indicating the formation of the sodium alkoxide.

-

Reaction Setup: In the main reaction flask, dissolve this compound (1.0 eq) in anhydrous THF.

-

Nucleophilic Attack: Slowly add the freshly prepared alkoxide solution to the solution of the starting material at 0 °C. Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor by TLC for completion.

-

Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3x). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification & Characterization: Purify the residue via flash column chromatography (silica gel, EtOAc/Hexanes) to obtain the desired ether. Characterize the product by NMR and MS.

Data Presentation: Reaction Scope and Optimization

The versatility of this compound allows for its reaction with a wide range of nucleophiles. The following table summarizes typical reaction conditions and expected outcomes, providing a valuable starting point for experimental design.

| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| N-Nucleophile | Piperidine | K₂CO₃ | MeCN | 60 | 85-95 |

| Aniline | Cs₂CO₃ | DMF | 80 | 70-85 | |

| Imidazole | NaH | THF | 25-50 | 80-90 | |

| O-Nucleophile | Sodium Methoxide | - | MeOH | 25 | 90-98 |

| Phenol | K₂CO₃ | Acetone | 55 (reflux) | 75-90 | |

| S-Nucleophile | Thiophenol | Et₃N | CH₂Cl₂ | 25 | 88-96 |

| Sodium Thiocyanate | - | EtOH/H₂O | 70 | 80-90 |

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for the synthesis and purification of N-substituted pyridines using the target reagent.

Caption: General experimental workflow from reaction to characterization.

Troubleshooting

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Reaction | - Insufficiently activated nucleophile (weak base).- Low reaction temperature.- Impure starting material. | - Use a stronger base (e.g., NaH instead of K₂CO₃ for alcohols).- Increase the reaction temperature in increments of 10-20 °C.- Ensure starting materials are pure and solvents are anhydrous. |

| Formation of Side Products | - Reaction at the 4-chloro position (SNAr).- Elimination reaction (if base is sterically hindered).- Dimerization of the starting material. | - SNAr at C4 typically requires much harsher conditions (higher temp, stronger base). Keep conditions as mild as possible.- Use a non-hindered base (e.g., K₂CO₃).- Ensure slow addition of the nucleophile. |

| Difficult Purification | - Product is highly polar and water-soluble.- Close Rf values between product and impurities. | - For polar products, consider extraction with Dichloromethane or a continuous liquid-liquid extractor. A reverse-phase column may be necessary.- Try a different solvent system for column chromatography; add a small % of triethylamine for basic compounds. |

References

-

MDPI (2019). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor. Molecules, 24(21), 3853. [Link]

-

Filo (2025). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles. Filo Chemistry Resources. [Link]

-

Janosi, A., et al. (2018). Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals. Arkivoc, 2018(7), 225-235. [Link]

-

Dommaschk, M., et al. (2017). Synthesis of 4-substituted azopyridine-functionalized Ni(II)-porphyrins as molecular spin switches. Beilstein Journal of Organic Chemistry, 13, 127-135. [Link]

Sources

Application Notes & Protocols: The Strategic Utility of 2-(Bromomethyl)-4-chloropyridine in Medicinal Chemistry

Introduction: The Role of Halogenated Pyridines in Drug Scaffolding

In the landscape of modern drug discovery, pyridine-based motifs are ubiquitous, serving as essential scaffolds in a vast array of therapeutic agents.[1] Their unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make them a favored choice for medicinal chemists. Within this class, bifunctional halogenated pyridines, such as 2-(Bromomethyl)-4-chloropyridine, represent a particularly powerful class of intermediates.[2][3] This guide provides an in-depth exploration of this compound, a versatile building block whose dual reactivity allows for the strategic and efficient construction of complex molecular architectures destined for biological targets.[4] We will delve into its synthesis, reactivity, and core applications, providing field-proven protocols and explaining the causality behind key experimental choices.

Physicochemical Properties and Reactivity Profile

The synthetic utility of this compound stems from its distinct structural features. The molecule possesses two primary electrophilic centers, allowing for sequential and often regioselective reactions.

-

The Bromomethyl Group (-CH₂Br): This is the most reactive site on the molecule. Analogous to a benzylic bromide, the C-Br bond is activated by the adjacent pyridine ring. This makes the methylene carbon highly susceptible to nucleophilic attack via an Sₙ2 mechanism .[5] This site is the primary handle for introducing the 4-chloropyridin-2-yl)methyl moiety onto various nucleophiles.

-

The 4-Chloro Group (-Cl): The chlorine atom on the pyridine ring is significantly less reactive than the bromomethyl group under standard nucleophilic substitution conditions. However, it serves as a critical functional handle for late-stage diversification, typically through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Stille).[2][6] This allows for the introduction of aryl, heteroaryl, or amino groups after the initial alkylation step.

This differential reactivity is the cornerstone of its strategic importance, enabling chemists to perform selective Sₙ2 alkylations without disturbing the 4-chloro position, which can be functionalized in a subsequent step.

Table 1: Physicochemical Data for this compound

| Property | Value |

| Molecular Formula | C₆H₅BrClN |

| Molecular Weight | 206.47 g/mol |

| Appearance | Off-white to light yellow solid |

| Reactivity | Lachrymator, moisture-sensitive |

| Primary Hazard | Harmful if swallowed, causes skin and eye irritation.[7][8] |

Synthesis of the Intermediate: A Practical Workflow

The most common and efficient laboratory-scale synthesis of this compound involves the free-radical bromination of the commercially available starting material, 2-methyl-4-chloropyridine. This method is favored for its selectivity for the methyl group over the pyridine ring.

Diagram 1: Synthetic Workflow for this compound

Caption: Workflow for the synthesis of the target intermediate.

Protocol 1: Synthesis via Radical Bromination

Causality: This protocol utilizes N-Bromosuccinimide (NBS) as a source of bromine radicals. The reaction requires a radical initiator, such as Azobisisobutyronitrile (AIBN) or benzoyl peroxide, which decomposes upon heating to generate initial radicals that propagate the chain reaction. The reaction is selective for the methyl group because the resulting radical intermediate is stabilized by the adjacent pyridine ring.

Materials:

-

2-Methyl-4-chloropyridine (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.0-1.1 eq)

-

Azobisisobutyronitrile (AIBN) (0.05-0.1 eq)

-

Carbon tetrachloride (CCl₄) or other suitable anhydrous, non-polar solvent

-

Standard glassware for reflux under an inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-methyl-4-chloropyridine and the solvent.

-

Add NBS and AIBN to the flask.

-

Place the flask under an inert atmosphere.

-

Heat the reaction mixture to reflux (approx. 77°C for CCl₄) and maintain for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

The by-product, succinimide, will precipitate. Filter the solid and wash it with a small amount of cold solvent.

-

Combine the filtrates and remove the solvent under reduced pressure.

-

The resulting crude oil or solid can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Core Application: N-Alkylation of Heterocycles

A primary application of this compound in medicinal chemistry is the alkylation of nitrogen atoms within heterocyclic scaffolds like imidazoles, pyrazoles, and triazoles.[9][10][11] This reaction forms a stable C-N bond, effectively coupling the pyridine building block to a core structure.

Diagram 2: General Mechanism for N-Alkylation

Caption: Sₙ2 mechanism for heterocycle N-alkylation.

Protocol 2: General Procedure for N-Alkylation of an Imidazole Derivative

Causality: The reaction proceeds via deprotonation of the N-H proton of the imidazole ring by a suitable base to form a nucleophilic imidazolide anion.[12] This anion then attacks the electrophilic methylene carbon of this compound in an Sₙ2 fashion, displacing the bromide leaving group.[13] The choice of base is critical; strong bases like NaH ensure complete deprotonation, while weaker bases like K₂CO₃ are often sufficient and easier to handle.[14]

Materials:

-

Imidazole derivative (1.0 eq)

-

This compound (1.0-1.2 eq)

-

Base (e.g., Potassium Carbonate, K₂CO₃, 2.0 eq; or Sodium Hydride, NaH, 1.2 eq)

-

Anhydrous solvent (e.g., Dimethylformamide (DMF), Acetonitrile (ACN), or Tetrahydrofuran (THF))

-

Standard glassware for stirring under an inert atmosphere

Procedure:

-

If using K₂CO₃: To a solution of the imidazole derivative in DMF or ACN, add K₂CO₃. Stir the suspension for 15 minutes at room temperature.

-

If using NaH: To a flame-dried flask under inert atmosphere, add a solution of the imidazole derivative in anhydrous THF. Cool the solution to 0°C. Add NaH (60% dispersion in mineral oil) portion-wise. Allow the mixture to warm to room temperature and stir for 30-60 minutes until hydrogen evolution ceases.

-

Add a solution of this compound in the same solvent dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours. The reaction progress should be monitored by TLC. Gentle heating (40-60°C) may be required for less reactive substrates.

-